molecular formula C9H16N4OS B2595262 N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448037-01-1

N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2595262
CAS RN: 1448037-01-1
M. Wt: 228.31
InChI Key: STHMHUXVOLHOLL-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)methacrylamide is a tertiary amino compound . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .


Synthesis Analysis

The synthesis of similar compounds, such as N-[3-(dimethylamino)propyl]methacrylamide, has been achieved through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization .


Molecular Structure Analysis

The molecular formula of N-(3-(Dimethylamino)propyl)methacrylamide is C9H18N2O, and its molecular weight is 170.25 g/mol .


Chemical Reactions Analysis

The radical copolymerizations of N-[3-(dimethylamino)propyl]methacrylamide with n-dodecyl acrylate or n-dodecyl methacrylate in toluene at 70 °C have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the poor mechanical strength of the poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrogel limits its application as a drug delivery system and antimicrobial agent .

Scientific Research Applications

Copolymerization Agent for Dispersant Viscosity Modifiers

N-(3-(dimethylamino)propyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide: is used in the copolymerization of amine-containing monomers with higher alkyl (meth)acrylates. This process is significant in the production of dispersant viscosity modifiers for lubricating oils. The copolymers obtained from this process are proposed for use in improving the viscosity and flow of lubricating oils .

Component in Thermo- and pH-Responsive Polymers

The compound serves as a building block for thermo- and pH-responsive polymers. These polymers exhibit changes in their physical properties in response to temperature and pH variations, making them useful in various applications, including drug delivery systems and smart materials .

Carboxyl Activating Agent for Amide Bonding

It acts as a carboxyl activating agent for amide bonding with primary amines. This function is crucial in peptide synthesis and the preparation of immunoconjugates, where it facilitates the bonding necessary for complex molecular constructions .

Surface Functionalization of Graphene Quantum Dots

This compound is utilized for the surface functionalization of graphene quantum dots (GQDs). GQDs functionalized with this compound are employed as sensing probes in Janus micromotors, which are used to detect enterobacterial contamination. This application is pivotal in the development of advanced sensors and diagnostic tools .

Synthesis of Self-Healing Hydrogels

It is used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels have applications in drug delivery, where they can respond to the pH of the environment to release therapeutic agents in a controlled manner .

Gene Delivery Vector Development

The compound’s ability to complex with nucleic acids makes it a valuable cationic monomer for developing gene delivery vectors. These vectors facilitate the intracellular delivery of genetic material, which is a key process in gene therapy and biomedical research .

Mechanism of Action

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a similar compound, is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Safety and Hazards

N-[3-(Dimethylamino)propyl]methacrylamide is classified as a skin irritant, eye damage inducer, and skin sensitizer according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future research directions could include improving the mechanical properties of the hydrogel for its application as a drug delivery system and antimicrobial agent . Another direction could be to understand the effect of long-term exposure of the polymer to CO2 on its electrical properties .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-7-11-9(15-12-7)8(14)10-5-4-6-13(2)3/h4-6H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHMHUXVOLHOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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